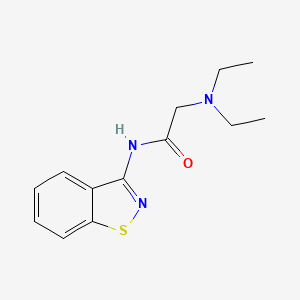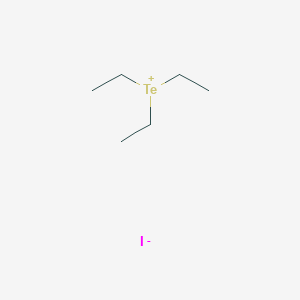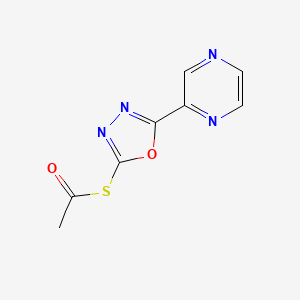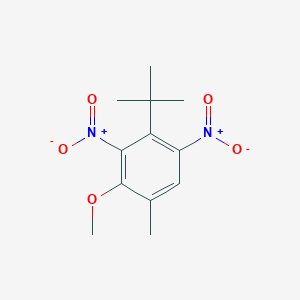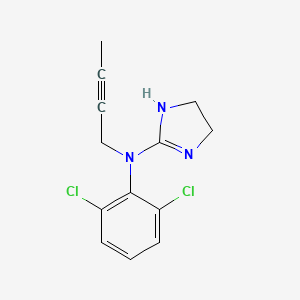![molecular formula C16H32N2O3 B14329144 4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) CAS No. 103251-80-5](/img/structure/B14329144.png)
4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2,6-dimethylmorpholino)ethyl] ether is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 2,6-dimethylmorpholino groups attached to an ethyl ether backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,6-dimethylmorpholino)ethyl] ether typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Bis[2-(2,6-dimethylmorpholino)ethyl] ether is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Bis[2-(2,6-dimethylmorpholino)ethyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholino derivatives.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized morpholino derivatives.
Reduction: Reduced morpholino derivatives.
Substitution: Substituted ether compounds with various functional groups.
科学的研究の応用
Bis[2-(2,6-dimethylmorpholino)ethyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Bis[2-(2,6-dimethylmorpholino)ethyl] ether involves its interaction with molecular targets through its ether and morpholino groups. These interactions can modulate various biochemical pathways, leading to desired effects in chemical reactions or biological systems. The compound’s stability and reactivity make it an effective agent in catalysis and stabilization processes.
類似化合物との比較
Similar Compounds
- Bis(2,6-dimethylmorpholino)ethyl ether
- 2,2-Dimorpholinodiethylether
- Bis(2-methoxyethoxy)ethyl ether
Uniqueness
Bis[2-(2,6-dimethylmorpholino)ethyl] ether stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalysis and stabilization applications, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
103251-80-5 |
|---|---|
分子式 |
C16H32N2O3 |
分子量 |
300.44 g/mol |
IUPAC名 |
4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H32N2O3/c1-13-9-17(10-14(2)20-13)5-7-19-8-6-18-11-15(3)21-16(4)12-18/h13-16H,5-12H2,1-4H3 |
InChIキー |
XDGWKBYFXMRODP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCOCCN2CC(OC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


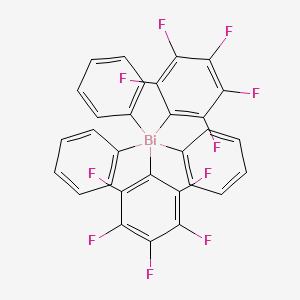


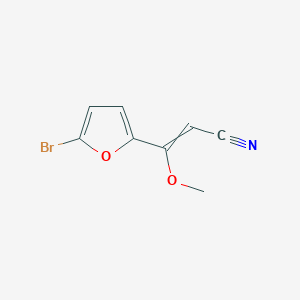
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
